3-Methylbutyl 2-aminobenzoate

Description

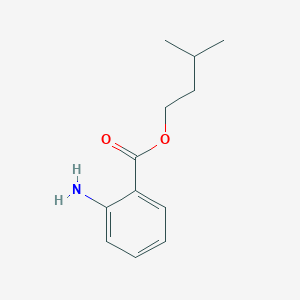

3-Methylbutyl 2-aminobenzoate (CAS: Not explicitly provided in evidence; synonyms: Isoamyl anthranilate) is an ester derivative of 2-aminobenzoic acid (anthranilic acid) and 3-methylbutanol. It features an aromatic amine group and a branched alkyl ester chain. Synthesis typically involves reacting anthranilic acid or its chloride with 3-methylbutanol under acid catalysis. While direct physico-chemical data (e.g., melting point, solubility) are absent in the provided evidence, its analogs suggest moderate polarity and volatility, influenced by the branched alkyl chain.

Properties

CAS No. |

28457-05-8 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-methylbutyl 2-aminobenzoate |

InChI |

InChI=1S/C12H17NO2/c1-9(2)7-8-15-12(14)10-5-3-4-6-11(10)13/h3-6,9H,7-8,13H2,1-2H3 |

InChI Key |

YXMRIWCMMGEYBH-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(=O)C1=CC=CC=C1N |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=CC=C1N |

Other CAS No. |

28457-05-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Chain Variations

The ester group’s structure significantly impacts properties and applications. Key analogs include:

Key Observations:

- Branching vs. This property may favor its use in catalysis over flavor/fragrance applications .

- Aromatic vs. Aliphatic Alcohols: Phenethyl and linalyl esters (aromatic/terpene-derived alcohols) are prioritized in flavor/fragrance industries due to their pronounced odor profiles, whereas smaller alkyl analogs (ethyl, methyl) are more common in synthetic intermediates .

Functional Group Comparisons

- Esters vs. Amides: Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (an amide), this compound’s ester group confers higher hydrolytic lability but greater volatility. Amides are preferred in drug design for stability, while esters may serve as prodrugs or transient directing groups .

- Phosphonothioate Esters: describes a 3-methylbutyl phosphonothioate ester, highlighting the versatility of the 3-methylbutyl group in conferring lipophilicity, though this derivative is unrelated to aromatic amine chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.